Cas no 697-72-3 (THIENO[2,3-D]PYRIDAZIN-7(6H)-ONE)

Technical Introduction: THIENO[2,3-D]PYRIDAZIN-7(6H)-ONE THIENO[2,3-D]PYRIDAZIN-7(6H)-ONE is a heterocyclic compound featuring a fused thiophene and pyridazinone scaffold, which imparts unique electronic and structural properties. This framework is of significant interest in medicinal chemistry and materials science due to its potential as a versatile intermediate for synthesizing bioactive molecules or functional materials. Its rigid, planar structure enhances binding affinity in molecular interactions, making it valuable for drug discovery, particularly in targeting enzymes or receptors. The compound’s stability and synthetic adaptability further support its utility in developing novel pharmaceuticals or optoelectronic materials. Precise functionalization of the core structure allows for tailored applications in diverse research and industrial contexts.
THIENO[2,3-D]PYRIDAZIN-7(6H)-ONE structure
697-72-3 structure
Product Name:THIENO[2,3-D]PYRIDAZIN-7(6H)-ONE
CAS No:697-72-3
MF:C6H4N2OS
MW:152.173759460449
CID:3537587
PubChem ID:14291412
Update Time:2025-05-24

THIENO[2,3-D]PYRIDAZIN-7(6H)-ONE Chemical and Physical Properties

Names and Identifiers

    • THIENO[2,3-D]PYRIDAZIN-7(6H)-ONE
    • 6H,7H-thieno[2,3-d]pyridazin-7-one
    • Z3039311070
    • 697-72-3
    • EN300-640718
    • SCHEMBL9550048
    • 6H-thieno[2,3-d]pyridazin-7-one
    • 833-483-9
    • 6H,7H-thieno(2,3-d)pyridazin-7-one
    • AAA69772
    • Inchi: 1S/C6H4N2OS/c9-6-5-4(1-2-10-5)3-7-8-6/h1-3H,(H,8,9)
    • InChI Key: AKSHAFWAEINGQL-UHFFFAOYSA-N
    • SMILES: S1C=CC2C=NNC(C1=2)=O

Computed Properties

  • Exact Mass: 152.00443393g/mol
  • Monoisotopic Mass: 152.00443393g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 192
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 69.7Ų

THIENO[2,3-D]PYRIDAZIN-7(6H)-ONE Pricemore >>

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Additional information on THIENO[2,3-D]PYRIDAZIN-7(6H)-ONE

THIENO[2,3-D]PYRIDAZIN-7(6H)-ONE: A Comprehensive Overview

THIENO[2,3-D]PYRIDAZIN-7(6H)-ONE, also known by its CAS number 697-72-3, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound, with its unique bicyclic structure, exhibits intriguing properties that make it a subject of interest for researchers and industry professionals alike. In this article, we will delve into the structural characteristics, synthesis methods, applications, and recent advancements related to this compound.

The molecular structure of THIENO[2,3-D]PYRIDAZIN-7(6H)-ONE is characterized by a fused bicyclic system comprising a pyridazine ring and a thiophene ring. This arrangement imparts the compound with unique electronic properties, making it suitable for various applications. Recent studies have highlighted its potential as a building block in the synthesis of advanced materials, such as organic semiconductors and functional polymers. The compound's ability to undergo various chemical transformations further enhances its versatility in synthetic chemistry.

The synthesis of THIENO[2,3-D]PYRIDAZIN-7(6H)-ONE involves a multi-step process that typically begins with the preparation of precursor molecules. Researchers have developed efficient methodologies to construct this compound, leveraging modern synthetic techniques such as cross-coupling reactions and cyclization processes. These methods not only ensure high yields but also contribute to the scalability of production, making it feasible for industrial applications.

In terms of applications, THIENO[2,3-D]PYRIDAZIN-7(6H)-ONE has shown promise in the field of optoelectronics. Its electronic properties make it an ideal candidate for use in organic light-emitting diodes (OLEDs) and photovoltaic devices. Recent research has demonstrated that incorporating this compound into device architectures can significantly improve their efficiency and stability. Additionally, its role in drug discovery cannot be overlooked; preliminary studies suggest that it may possess bioactive properties that warrant further investigation.

The study of CAS No 697-72-3 has also extended into the realm of computational chemistry. Advanced computational models have been employed to predict its electronic behavior and interaction with other molecules. These insights are invaluable for designing new materials and optimizing existing ones. Furthermore, the compound's compatibility with various functional groups makes it a valuable tool in medicinal chemistry for developing novel therapeutic agents.

In conclusion, THIENO[2,3-D]PYRIDAZIN-7(6H)-ONE, or CAS No 697-72-3, is a compound with immense potential across multiple disciplines. Its unique structure and versatile properties continue to drive innovative research and development efforts. As advancements in synthetic methods and material science progress, we can expect even more groundbreaking applications for this remarkable compound.

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